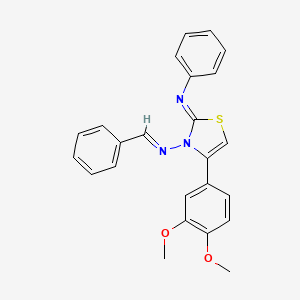

(2Z,NE)-N-benzylidene-4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-amine

Description

Properties

IUPAC Name |

(E)-3-[(E)-benzylideneamino]-4-(3,4-dimethoxyphenyl)-N-phenyl-1,3-thiazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2S/c1-28-22-14-13-19(15-23(22)29-2)21-17-30-24(26-20-11-7-4-8-12-20)27(21)25-16-18-9-5-3-6-10-18/h3-17H,1-2H3/b25-16+,26-24? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOIUIPMEKCWHI-ABFOUXCDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2N=CC4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2/N=C/C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z,NE)-N-benzylidene-4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-amine typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea in the presence of a base.

Substitution Reactions: The thiazole ring is then functionalized with benzylidene and dimethoxyphenyl groups through nucleophilic substitution reactions.

Imine Formation: The final step involves the condensation of the thiazole derivative with aniline to form the imine linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction of the imine group can yield the corresponding amine.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Studied for its potential as a ligand in coordination chemistry.

Biology and Medicine:

- Investigated for its antimicrobial and anticancer properties.

- Potential use as a pharmacophore in drug design.

Industry:

- May be used in the development of new materials with specific electronic or optical properties.

- Potential applications in the synthesis of dyes and pigments.

Mechanism of Action

The biological activity of (2Z,NE)-N-benzylidene-4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-amine is likely due to its ability to interact with various molecular targets. The compound may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogous thiazoles and related heterocycles, focusing on substituent effects, synthesis, and biological implications.

Substituent Analysis

Key Observations :

- Electron-Donating vs.

- Heterocyclic Modifications : The furylmethyl group in introduces a heteroaromatic ring, which may alter solubility or metabolic stability .

Biological Activity

The compound (2Z,NE)-N-benzylidene-4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-amine is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole and its derivatives are recognized for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, summarizing findings from various studies.

Antimicrobial Activity

Thiazole derivatives are well-documented for their antimicrobial properties. The compound has been evaluated against various microbial strains, including Staphylococcus aureus, E. coli, and Candida albicans. Studies indicate that compounds with similar thiazole structures exhibit significant antibacterial and antifungal activities.

- Antibacterial Activity : Compounds related to thiazole have shown effectiveness against common pathogens. For instance, in a study assessing antibacterial potency, derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL against E. coli and S. aureus .

- Antifungal Activity : The compound's antifungal efficacy was evaluated using the agar well diffusion method, showing promising results against C. albicans. The MIC values were reported to be comparable to standard antifungal agents .

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The anticancer activity is often attributed to the ability of thiazole derivatives to induce apoptosis in cancer cells and inhibit tumor growth. For example, studies have shown that thiazole compounds can disrupt the cell cycle and promote programmed cell death in cancer lines such as HEPG2 and MCF-7 .

- Case Study : In a specific case involving a thiazole derivative similar to the compound of interest, significant reductions in tumor size were observed in animal models following treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key factors influencing activity include:

- Substituents on the Thiazole Ring : The presence of electron-donating or electron-withdrawing groups can enhance or diminish biological activity. For instance, methoxy groups on the phenyl ring have been shown to improve antimicrobial potency .

- Hydrophobicity : Increased lipophilicity often correlates with enhanced membrane permeability and bioavailability, which is critical for both antimicrobial and anticancer activities .

Research Findings Summary

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for therapeutic applications:

- Antimicrobial Activity : Research indicates that thiazole derivatives possess antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a potential agent for developing new antibiotics .

- Antioxidant Properties : The presence of methoxy groups in the structure enhances its ability to scavenge free radicals, contributing to its antioxidant activity. This property is crucial for preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : Studies have suggested that thiazole derivatives can inhibit inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .

- Anticancer Potential : Preliminary studies have indicated that compounds with thiazole moieties can induce apoptosis in cancer cells. This suggests that (2Z,NE)-N-benzylidene-4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-amine may have potential as an anticancer agent .

Synthetic Methods

The synthesis of this compound typically involves the following steps:

- Condensation Reaction : The synthesis begins with the condensation of benzaldehyde derivatives and thiazole amines under acidic or basic conditions.

- Purification : The crude product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- A study published in a peer-reviewed journal explored the antimicrobial efficacy of various thiazole derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth compared to control groups .

- Another research paper focused on the antioxidant activity of thiazole compounds. It highlighted how the methoxy substituents contributed to enhanced radical scavenging activity, suggesting potential applications in nutraceutical formulations aimed at reducing oxidative stress .

Chemical Reactions Analysis

Thiazole Core Formation

The thiazole ring is synthesized via cyclization reactions. A key precursor is 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine , which reacts with hydrazine to form intermediates with high regioselectivity. For example:

-

Hydrazine (35% w/v) in EtOH at room temperature yields 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine derivatives (50–90% yield) .

-

BF₃·OEt₂ and tetrabutylammonium hydrogen sulfate (TBAHS) catalyze cyclization of aziridines with isothiocyanates to form 2-iminothiazolidines (up to 99% yield, 98% ee) .

Functionalization with 3,4-Dimethoxyphenyl Group

The 3,4-dimethoxyphenyl moiety is introduced via nucleophilic substitution or condensation:

-

Chloroacetyl intermediates react with thiolated amines in acetone under reflux with K₂CO₃ (e.g., 6-(2-chloroacetyl)-2H-benzo[b] thiazin-3(4H)-one) .

-

Substituents with electron-donating groups (EDG) enhance reactivity in aromatic aldehydes .

Condensation for N-Benzylidene and Phenylimino Groups

Final steps involve Schiff base formation:

-

Benzaldehyde condenses with amino-thiazole intermediates under acidic or Lewis acid conditions (e.g., BF₃·OEt₂ at −30°C) to form the benzylidene group .

-

Aniline derivatives react with thiazole precursors to introduce the phenylimino moiety via imine linkage .

Key Reaction Conditions and Yields

Hydrolysis of Imine Linkages

-

The phenylimino group undergoes hydrolysis in acidic media (e.g., HCl/EtOH) to regenerate primary amines, critical for prodrug activation .

-

Stability: Imine bonds are stable in neutral conditions but degrade rapidly at pH < 4 .

Oxidation Reactions

-

Thiazole sulfur atoms oxidize to sulfoxides or sulfones using H₂O₂ or m-CPBA, altering electronic properties and bioactivity .

-

Methoxy groups on the 3,4-dimethoxyphenyl ring resist oxidation under mild conditions .

Substituent Effects on Reactivity

-

Electron-withdrawing groups (EWG) on aromatic aldehydes accelerate condensation reactions (e.g., nitro substituents) .

-

EDGs (e.g., methoxy) enhance electron density in the thiazole ring, favoring electrophilic substitutions .

Biological Activity and Derivatization

While beyond the scope of chemical reactions, derivatives of this compound exhibit:

-

Antitumor activity : Chromeno-pyrimidine analogs inhibit topoisomerase II (IC₅₀ = 1.2–8.7 µM) .

-

Antimalarial potential : Tetrahydroquinazoline derivatives target thymidylate synthetase .

Analytical Characterization

-

NMR : Distinct signals for methoxy protons (δ = 3.1–3.4 ppm) and imine protons (δ = 7.5–8.2 ppm) .

-

IR : Peaks at 1670 cm⁻¹ (C=O), 1394 cm⁻¹ (C-O), and 3190 cm⁻¹ (N-H) confirm functional groups .

Stability and Storage

Q & A

Q. What is the optimal synthetic route for this thiazole derivative, and how can reaction conditions be optimized?

The compound is synthesized via a condensation reaction between 2-amino-4-phenylthiazole and veratraldehyde (3,4-dimethoxybenzaldehyde) in absolute ethanol under reflux with 2–3 drops of acetic acid for 7 hours. Recrystallization from ethanol yields the pure product. Key optimization factors include:

Q. Which spectroscopic techniques are critical for structural characterization?

Use a combination of:

- IR Spectroscopy : Identify C=N (1600–1650 cm⁻¹) and aromatic C-H stretches (3000–3100 cm⁻¹).

- ¹H NMR : Detect imine proton (δ 8.5–9.0 ppm) and methoxy groups (δ 3.8–4.0 ppm).

- Mass Spectrometry : Confirm molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. What purification methods are effective for isolating this compound?

- Recrystallization : Ethanol is preferred due to the compound’s moderate solubility.

- Column Chromatography : Use silica gel with hexane/ethyl acetate (9:1) to remove polar impurities .

Advanced Research Questions

Q. How can molecular docking predict the antimicrobial mechanism of this compound?

Design docking studies using:

- Target Enzymes : Bacterial dihydrofolate reductase (DHFR) or DNA gyrase.

- Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations.

- Key Interactions : Analyze hydrogen bonds with catalytic residues (e.g., Asp27 in DHFR) and hydrophobic interactions with active-site pockets. Validate with in vitro enzyme inhibition assays .

Q. How to resolve contradictions in reported biological activity data (e.g., MIC variability)?

Address discrepancies by standardizing:

- Assay Conditions : Use CLSI/M07-A9 guidelines for MIC determination.

- Strain Selection : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) reference strains.

- Purity Verification : Confirm ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. What QSAR descriptors correlate with antimicrobial potency in thiazole derivatives?

Critical descriptors include:

Q. How do crystallographic studies elucidate intermolecular interactions?

Single-crystal X-ray diffraction reveals:

- Dihedral Angles : Between thiazole and dimethoxyphenyl rings (e.g., 10–32°).

- Intermolecular Forces : C–H···O hydrogen bonds stabilize the crystal lattice.

- Packing Motifs : Layered arrangements influenced by π-π stacking .

Methodological Tables

Q. Table 1: Key Spectral Markers for Characterization

| Technique | Key Peaks/Features | Significance |

|---|---|---|

| IR | 1600–1650 cm⁻¹ (C=N) | Confirms imine bond formation |

| ¹H NMR | δ 8.8 ppm (imine H) | Validates Schiff base structure |

| Mass Spec | [M+H]⁺ at m/z 420 | Verifies molecular weight |

Q. Table 2: Comparative Synthesis Routes

| Method | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Ethanol Reflux | Ethanol, acetic acid, 7 hrs | 70–75% | ≥95% |

| Column Purification | Hexane/ethyl acetate (9:1) | 85% | ≥98% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.